molecular formula C12H16 B14609726 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- CAS No. 59339-90-1

1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)-

Cat. No.: B14609726
CAS No.: 59339-90-1
M. Wt: 160.25 g/mol
InChI Key: RRPRLVGMVUDMJZ-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is an organic compound with a unique structure characterized by multiple methyl groups and methylene bridges. This compound is part of the cyclohexadiene family, which is known for its conjugated diene system, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated cyclohexane derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclohexadienones, while reduction can yield cyclohexanes.

Scientific Research Applications

1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in the formation of six-membered rings. This reactivity is due to the electron-rich nature of the diene system, which can interact with electron-deficient dienophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is unique due to its specific arrangement of methyl groups and methylene bridges, which influence its chemical reactivity and potential applications. The presence of multiple conjugated double bonds makes it particularly reactive in cycloaddition reactions, setting it apart from other similar compounds.

Properties

CAS No.

59339-90-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,3,4-tetramethyl-5,6-dimethylidenecyclohexa-1,3-diene

InChI

InChI=1S/C12H16/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-2H2,3-6H3

InChI Key

RRPRLVGMVUDMJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C)C(=C)C(=C1C)C)C

Origin of Product

United States

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